3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

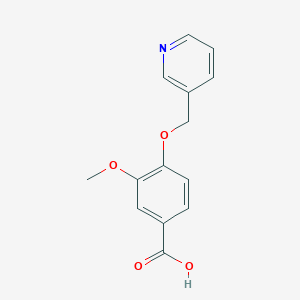

The systematic IUPAC name for 3-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is derived from its parent structure, benzoic acid (C₆H₅COOH), with two substituents: a methoxy group (-OCH₃) at position 3 and a pyridin-3-ylmethoxy group (-OCH₂C₅H₄N) at position 4. The pyridin-3-ylmethoxy substituent consists of a methylene bridge (-CH₂-) connecting the oxygen atom to the pyridine ring at its third position.

The molecular formula is C₁₄H₁₃NO₄ , with a molecular weight of 259.26 g/mol . The SMILES notation (COC1=CC(=C(C=C1)C(=O)O)OCC2=CN=CC=C2 ) and InChIKey (QPTDSROOSVUWQF-UHFFFAOYSA-N ) further specify the connectivity and stereoelectronic arrangement.

| Property | Value |

|---|---|

| IUPAC Name | 3-methoxy-4-[(pyridin-3-yl)methoxy]benzoic acid |

| Molecular Formula | C₁₄H₁₃NO₄ |

| Molecular Weight | 259.26 g/mol |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)OCC2=CN=CC=C2 |

| InChIKey | QPTDSROOSVUWQF-UHFFFAOYSA-N |

Crystallographic Analysis and Three-Dimensional Conformation

While crystallographic data specific to This compound remains unreported, analogous pyridinylmethoxybenzoic acid derivatives provide insights into its potential solid-state behavior. For example, the related compound 4-methoxy-3-(pyridin-2-yl)benzoic acid (C₁₃H₁₁NO₃) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 10.404 Å, b = 12.997 Å, c = 16.511 Å, β = 92.45°.

Key structural features inferred from similar compounds include:

- Planarity of the benzoic acid core : The aromatic ring typically adopts a near-planar conformation, with torsional angles between substituents influenced by steric and electronic effects.

- Hydrogen-bonding networks : The carboxylic acid group (-COOH) likely participates in intermolecular hydrogen bonds with the pyridine nitrogen or adjacent oxygen atoms, stabilizing the crystal lattice.

- Pyridine orientation : The pyridin-3-ylmethoxy group may exhibit a dihedral angle of ~60° relative to the benzoic acid plane, minimizing steric clashes.

Comparative Structural Analysis with Analogous Pyridinylmethoxybenzoic Acid Derivatives

Structural variations among pyridinylmethoxybenzoic acids arise from differences in substituent positions on both the benzene and pyridine rings. The following table highlights critical distinctions:

Electronic and steric effects :

- Pyridine ring position : The nitrogen’s position (2-, 3-, or 4-) affects hydrogen-bonding capacity and dipole interactions. For instance, pyridin-3-yl derivatives exhibit reduced symmetry compared to pyridin-4-yl analogs, influencing crystal packing.

- Alkoxy chain length : Methoxy vs. ethoxy substituents alter solubility and melting points. Ethoxy groups enhance lipid solubility but reduce crystallinity due to increased conformational flexibility.

Conformational flexibility : The methylene bridge (-CH₂-) in the pyridinylmethoxy group allows rotational freedom, enabling adaptive binding in supramolecular assemblies. This flexibility is critical in pharmaceutical applications, where molecular recognition depends on precise spatial arrangements.

Properties

IUPAC Name |

3-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-7-11(14(16)17)4-5-12(13)19-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTDSROOSVUWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyridine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The benzoic acid moiety participates in classical acid-base and nucleophilic substitution reactions:

a. Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions produces methyl/ethyl esters. For example:

This reaction is catalyzed by sulfuric acid or coupling agents like DCC/DMAP.

b. Amidation

The carboxylic acid reacts with amines (e.g., ammonia, alkylamines) to form amides. Hydrazide derivatives are synthesized via hydrazine treatment, enabling subsequent hydrazone formation for biological studies .

c. Reduction

Lithium aluminum hydride (LiAlH) reduces the carboxylic acid to a benzylic alcohol:

This product serves as an intermediate for further functionalization.

d. Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, yielding 3-methoxy-4-(pyridin-3-ylmethoxy)benzene derivatives .

Methoxy Group Reactivity

The methoxy substituent undergoes demethylation and electrophilic substitution:

a. Demethylation

Treatment with hydrobromic acid (HBr) or boron tribromide (BBr) cleaves the methoxy group, generating a phenolic hydroxyl:

This transformation is reversible under alkylation conditions .

Pyridinylmethoxy Side Chain Reactions

The pyridine ring and ether linkage enable unique reactivity:

a. Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming coordination complexes with transition metals (e.g., Cu, Zn) for catalytic or material science applications .

b. Nucleophilic Aromatic Substitution

Electron-deficient pyridine rings undergo substitution at the 2- and 4-positions with strong nucleophiles (e.g., NaNH) .

c. Oxidative Cleavage

Ozonolysis or peroxides cleave the ether bond, yielding pyridine-3-carbaldehyde and a phenolic intermediate.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Functional Group Interconversion

a. Acid Chloride Formation

Thionyl chloride (SOCl) converts the carboxylic acid to an acyl chloride, enabling subsequent nucleophilic acyl substitutions (e.g., anhydrides, ketones) .

b. Oxidation

The benzylic position adjacent to the pyridine ring is oxidized by KMnO or CrO to form ketones or carboxylic acids, depending on conditions.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends with related compounds:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 3-Methoxybenzoic acid | Methoxy, carboxylic acid | Lacks pyridine-mediated coupling reactions |

| 4-(Pyridin-2-ylmethoxy)benzoic acid | Pyridin-2-ylmethoxy, carboxylic acid | Enhanced electrophilic substitution at pyridine 3-position |

| 3-Hydroxy-4-(pyridin-3-ylmethoxy)benzoic acid | Phenolic -OH, pyridinylmethoxy | Higher susceptibility to O-alkylation |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is , with a molecular weight of 259.26 g/mol. The compound features a methoxy group and a pyridine moiety attached to a benzoic acid structure, enhancing its solubility and reactivity in biological systems.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activities. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Potential in Cancer Therapy

Studies have suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structural features allow for interactions with biological targets involved in cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for the creation of various derivatives that may possess enhanced biological activities or altered physical properties. The reaction conditions can be tailored to optimize yields and purity levels.

Table 1: Comparison of Structural Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzoic acid | Methoxy group on the benzene ring | Lacks pyridine moiety |

| 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid | Similar structure but different pyridine position | May exhibit different biological activities |

| 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid | Variations in the position of methoxy and pyridine | Potentially distinct pharmacological profiles |

Metal-organic Frameworks (MOFs)

Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks. These frameworks are promising for applications in gas storage, catalysis, and drug delivery due to their tunable porosity and chemical functionality .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis, contributing to the development of new materials with specific mechanical or thermal properties. Its functional groups allow for further modifications that can enhance polymer performance.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound highlighted its ability to reduce inflammation markers in vitro. The results indicated a significant decrease in interleukin levels when treated with this compound compared to controls.

Research on Antioxidant Activity

Another research project focused on the antioxidant capabilities of this compound showed that it effectively scavenged free radicals in various assays, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Mechanism of Action

The mechanism by which 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic Acid

- Structure : Differs by the pyridine substituent position (2-yl vs. 3-yl).

- Impact : The pyridin-2-ylmethoxy group alters steric and electronic interactions. Pyridine nitrogen at position 2 may engage in stronger hydrogen bonding compared to position 3, affecting binding affinity in biological systems .

- Synthesis : Catalogued as a distinct derivative (CAS: 926240-68-8) with molecular weight 259.26 g/mol .

4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde

- Structure : Replaces the carboxylic acid with an aldehyde and shifts substituents.

- Impact : The aldehyde group increases electrophilicity, while the methoxy and pyridin-3-ylmethoxy positions influence regioselectivity in reactions .

Functional Group Modifications on the Benzoic Acid Core

3-Methoxy-4-(β-D-Glucopyranosyloxy)benzoic Acid Methyl Ester

- Structure: Features a glycosidic β-D-glucopyranosyloxy group instead of pyridylmethoxy.

- Impact : The sugar moiety enhances hydrophilicity, improving aqueous solubility compared to the lipophilic pyridylmethoxy group. Isolated from Lycium schweinfurthii (Solanaceae) and Pancratium maritimum (Amaryllidaceae), this compound exhibits cytotoxicity in cancer cell lines .

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic Acid

- Structure : Substitutes pyridylmethoxy with a 4-methylbenzyl group.

- Molecular weight: 272.30 g/mol .

3-Methoxy-4-(trifluoromethyl)benzoic Acid

- Structure : Replaces pyridylmethoxy with a trifluoromethyl group.

- Impact : The electron-withdrawing CF₃ group increases benzoic acid acidity (pKa ~2.5 vs. ~4.5 for pyridylmethoxy derivatives). This enhances reactivity in esterification or amidation reactions .

Bioactive Derivatives with Additional Substituents

4-(3-Isobutoxy-4-nitrobenzamido)-3-(pyridin-3-ylmethoxy)benzoic Acid (4ah)

3-Methoxy-4-nitrobenzoic Acid Derivatives

- Example : 3-Methoxy-4-(3-methoxy-4-nitrobenzamido)benzoic Acid (4ff)

- Impact : Nitro groups at position 4 increase planarity, favoring π-π stacking in enzymatic active sites. Synthesized in 76% yield, these derivatives are explored as α-helix mimetics .

Key Research Findings

- Substituent Position Matters : The para position of substituents on benzoic acid (e.g., 4-pyridylmethoxy) is critical for biosensor recognition, with para > ortho > meta in binding efficiency .

- Electron Effects : Pyridylmethoxy groups at position 4 exert moderate electron-withdrawing effects, balancing solubility and reactivity for drug design .

- Biological Relevance : Derivatives with nitro or glycosidic groups show enhanced cytotoxicity or enzyme inhibition, suggesting tailored modifications for therapeutic applications .

Biological Activity

3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological functions, and potential applications based on recent research findings.

The compound has the molecular formula and a molecular weight of 259.26 g/mol. Its structure includes a methoxy group and a pyridine moiety attached to a benzoic acid framework, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which can be attributed to its ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antitumor Effects : Preliminary research suggests that it may inhibit tumor growth, although specific mechanisms and efficacy need further investigation .

The biological activity of this compound is likely linked to its structural features, which facilitate interactions with various biological targets. These interactions may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer progression .

- Modulation of Signaling Pathways : It might influence signaling pathways related to cell proliferation and apoptosis, thereby exerting its antitumor effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzoic acid | Methoxy group on the benzene ring | Lacks pyridine moiety |

| 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid | Similar structure but different pyridine position | May exhibit different biological activities |

| 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid | Variations in the position of methoxy and pyridine | Potentially distinct pharmacological profiles |

This comparison highlights the significance of the dual functional groups in this compound, which may confer specific biological activities not observed in other compounds.

Case Studies and Research Findings

Recent studies have focused on identifying the structure-activity relationship (SAR) of similar compounds to optimize their biological effects. For instance:

- Antitumor Activity : In a study involving various derivatives, compounds similar to this compound were tested for their ability to inhibit tumor growth in vitro, revealing promising results against specific cancer cell lines .

- Anti-inflammatory Studies : Another investigation assessed the anti-inflammatory potential of this compound through various assays measuring cytokine levels in response to inflammatory stimuli, indicating significant reductions when treated with the compound .

Q & A

Q. Q1. What are the optimized synthetic routes for 3-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include:

Etherification : Reacting 3-methoxy-4-hydroxybenzoic acid with 3-(chloromethyl)pyridine under alkaline conditions (e.g., K₂CO₃ in DMF) to install the pyridylmethoxy group .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity.

Yield Optimization : Higher yields (70–80%) are achieved with excess pyridylmethyl chloride and prolonged reaction times (12–24 h) at 60–80°C .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.3 ppm (aromatic protons from benzoic acid), and δ 5.2 ppm (OCH₂Py) confirm structure .

- ¹³C NMR : Signals at ~165 ppm (COOH), 150–160 ppm (pyridine carbons), and 55–60 ppm (methoxy group) are diagnostic .

FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of COOH) and 1250 cm⁻¹ (C-O-C ether stretch) .

HRMS : Exact mass calculated for C₁₄H₁₃NO₄ ([M+H]⁺ = 259.26) matches experimental data .

Advanced Research Questions

Q. Q3. How does the pyridylmethoxy substituent influence the compound’s bioactivity, and what in vitro assays validate this?

Methodological Answer: The pyridylmethoxy group enhances bioavailability and target binding via hydrogen bonding and π-π stacking. Key assays include:

Antimicrobial Activity :

- MIC Assay : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values: 8–32 µg/mL) .

Enzyme Inhibition :

- Kinase Assays : Measure IC₅₀ against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

Q. Q4. What computational methods predict the compound’s binding modes to biological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17).

- Key interactions: Pyridine nitrogen forms H-bonds with Lys721; methoxy group stabilizes hydrophobic pocket .

MD Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å confirms stable binding) .

Q. Q5. How do contradictory data on solubility and stability arise, and how are they resolved experimentally?

Methodological Answer: Contradictions arise from varying solvent systems and pH conditions. Systematic approaches include:

Solubility Testing :

- Use shake-flask method in buffers (pH 1.2–7.4) and DMSO/PBS mixtures.

- Results: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but improved in DMSO (>50 mg/mL) .

Stability Studies :

Q. Q6. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Prodrug Design :

- Esterify the COOH group (e.g., ethyl ester) to enhance oral bioavailability .

Nanoparticle Formulation :

- Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Q. Q7. How is regioselectivity achieved during derivatization of the pyridine ring?

Methodological Answer:

Electrophilic Substitution :

- Use HNO₃/H₂SO₄ for nitration at the pyridine’s 4-position (directed by the methoxy group’s electron-donating effect) .

Cross-Coupling Reactions :

- Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) modifies the 2-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.